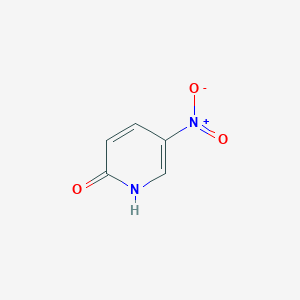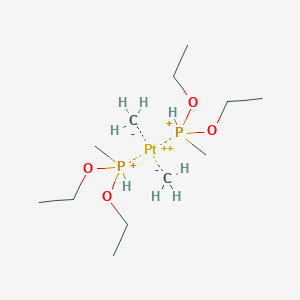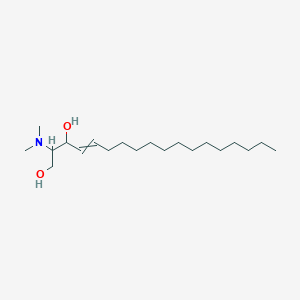
3-(4-Methylphenoxy)propanoic acid
Übersicht
Beschreibung
The compound "3-(4-Methylphenoxy)propanoic acid" is not directly mentioned in the provided papers. However, the papers discuss various analogs and derivatives of propanoic acid, which can provide insights into the chemical behavior and synthesis of related compounds. For instance, the synthesis of 3-(2-aminocarbonylphenyl)propanoic acid analogs and 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid are discussed, which are structurally related to the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, such as the condensation of different phenolic and carboxylic acid derivatives. For example, the synthesis of 3-(2-aminocarbonylphenyl)propanoic acid analogs and the improvement of the synthesis process for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate provide insights into the methodologies that could potentially be applied to synthesize "3-(4-Methylphenoxy)propanoic acid".
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(4-Methylphenoxy)propanoic acid" can be determined using techniques such as X-ray crystallography, as seen in the study of 2-acetoxy-3-(3,4-diacetoxyphenyl) propanoic acid . Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are also used to elucidate the structure of synthesized compounds, such as in the case of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid .
Chemical Reactions Analysis
The papers describe various chemical reactions involving propanoic acid derivatives. For instance, the reaction of methyl threo-2-acetoxy-3-chloro-3-(4-methoxyphenyl)propanoate with 3,5-dimethoxyphenol and the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid demonstrate the reactivity of these compounds under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of propanoic acid derivatives can be inferred from studies such as the thermal analysis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid and the improvement of the yield and melting point of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate . These studies provide information on the stability, melting points, and thermal behavior of the compounds, which are important for understanding the properties of "3-(4-Methylphenoxy)propanoic acid".
Wissenschaftliche Forschungsanwendungen
1. Environmental Analysis
A study by Nuhu et al. (2012) developed a sensitive method for determining phenoxy herbicides like 4-chloro-2-methylphenoxy acetic acid and 4-chloro-2-methylphenoxy propanoic acid in water. This method, using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis, enables the detection of these compounds even at low concentrations in environmental samples such as seawater and tap water (Nuhu et al., 2012).
2. Phytochemistry
Ren et al. (2021) identified new phenolic compounds, including derivatives of 3-(4-Methylphenoxy)propanoic acid, from the leaves of Eucommia ulmoides Oliv. These compounds were examined for their anti-inflammatory activities, enriching the chemical knowledge of Eucommia ulmoides Oliv. and providing insights for further research into its anti-inflammatory effects (Ren et al., 2021).
3. Material Science
In a study by Trejo-Machin et al. (2017), phloretic acid (a derivative of 3-(4-Methylphenoxy)propanoic acid) was used to enhance the reactivity of molecules towards benzoxazine ring formation. This study shows the potential of renewable phloretic acid as an alternative to phenol for providing specific properties of benzoxazine to aliphatic compounds in material science applications (Trejo-Machin et al., 2017).
4. Chiral Analysis
He et al. (2005) investigated the absolute configurations of chiral herbicides including (+)-2-(4-chloro-2-methylphenoxy) propanoic acid using vibrational circular dichroism. This study provided insights into the stereospecific properties of these herbicides, which is crucial for understanding their biological activities (He et al., 2005).
Safety And Hazards
The United States Environmental Protection Agency has classified Mecoprop, a related compound, as toxicity class III - slightly toxic . For 3-(4-Methylphenoxy)propanoic acid, specific safety and hazard information is not provided in the search results. For detailed safety information, it is recommended to refer to its Material Safety Data Sheet (MSDS) or other safety databases.
Eigenschaften
IUPAC Name |
3-(4-methylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8-2-4-9(5-3-8)13-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPISAHACGIXLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948028 | |
| Record name | 3-(4-Methylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenoxy)propanoic acid | |
CAS RN |
25173-37-9 | |
| Record name | 25173-37-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Methylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methylphenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]-](/img/structure/B147088.png)



![2-[Butyl(ethyl)amino]-2-oxoacetic acid](/img/structure/B147096.png)